molecular formula C27H32N2O3 B12727963 1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)-4-phenylpiperazine CAS No. 157846-70-3

1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)-4-phenylpiperazine

Cat. No.: B12727963
CAS No.: 157846-70-3
M. Wt: 432.6 g/mol
InChI Key: GNBPJHKVFXVHLO-UHFFFAOYSA-N
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Description

1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)-4-phenylpiperazine is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with phenyl and phenoxy groups, making it a subject of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)-4-phenylpiperazine typically involves multi-step organic reactions. One common method starts with the preparation of 3-(3,4-dimethoxyphenoxy)-3-phenylpropyl bromide, which is then reacted with 4-phenylpiperazine under basic conditions to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, resulting in the hydrogenation of double bonds or reduction of ketones to alcohols.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be synthesized using reagents like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium iodide in acetone for halogenation reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or fully hydrogenated derivatives.

    Substitution: Halogenated derivatives like iodides or bromides.

Scientific Research Applications

1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)-4-phenylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies investigating the interaction of piperazine derivatives with various biological targets, including enzymes and receptors.

    Industrial Applications: The compound is explored for its potential use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and changes in cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares structural similarities but differs in its triazole ring, leading to distinct biological activities.

    3-(3,4-Dimethoxyphenyl)propanoic acid: Another related compound with a simpler structure, used in different research contexts.

Uniqueness

1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)-4-phenylpiperazine stands out due to its complex structure, which allows for diverse chemical modifications and a wide range of applications. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry and other scientific fields.

Properties

CAS No.

157846-70-3

Molecular Formula

C27H32N2O3

Molecular Weight

432.6 g/mol

IUPAC Name

1-[3-(3,4-dimethoxyphenoxy)-3-phenylpropyl]-4-phenylpiperazine

InChI

InChI=1S/C27H32N2O3/c1-30-26-14-13-24(21-27(26)31-2)32-25(22-9-5-3-6-10-22)15-16-28-17-19-29(20-18-28)23-11-7-4-8-12-23/h3-14,21,25H,15-20H2,1-2H3

InChI Key

GNBPJHKVFXVHLO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC(CCN2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4)OC

Origin of Product

United States

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